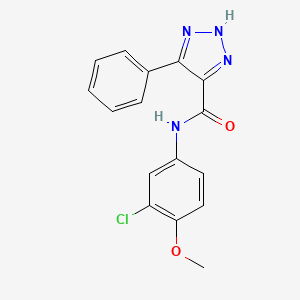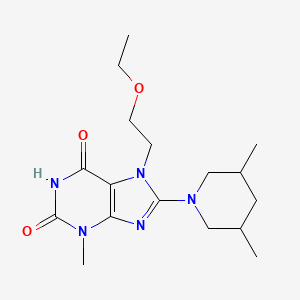
15-Stachen-19-ol; Erythroxylol A; 15-Beyeren-19-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Stachen-19-ol, also known as Erythroxylol A or 15-Beyeren-19-ol, is an organic compound with the CAS number 20107-90-8. This compound is a diterpenoid, which is a type of chemical compound composed of four isoprene units and is often found in essential oils and resins. It is particularly noted for its presence in the heartwood of certain plants, such as Erythroxylum monogynum .
Méthodes De Préparation
The preparation of 15-Stachen-19-ol can be achieved through various synthetic routes. One common method involves the extraction from natural sources, such as the heartwood of Erythroxylum monogynum. The essential oil is obtained through steam distillation, followed by chromatographic separation to isolate the compound . Industrial production methods may involve more complex synthetic routes, including the use of specific catalysts and reaction conditions to optimize yield and purity.
Analyse Des Réactions Chimiques
15-Stachen-19-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert 15-Stachen-19-ol to its corresponding ketone or aldehyde forms using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol form using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound using reagents like bromine or chlorine under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation with potassium permanganate can yield 15-Stachen-19-one, while reduction with lithium aluminum hydride can produce 15-Stachen-19-ol .
Applications De Recherche Scientifique
15-Stachen-19-ol has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of diterpenoids and their chemical properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to inflammation and microbial infections.
Industry: It is used in the formulation of fragrances and flavors due to its presence in essential oils
Mécanisme D'action
The mechanism of action of 15-Stachen-19-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. Its anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase .
Comparaison Avec Des Composés Similaires
15-Stachen-19-ol can be compared with other diterpenoids, such as:
15-Stachen-19-one: An oxidized form of 15-Stachen-19-ol with similar chemical properties but different biological activities.
Erythroxylol B: Another diterpenoid found in the same plant species, with distinct chemical and biological properties.
Beyerene: A related diterpenoid with a similar structure but different functional groups.
The uniqueness of 15-Stachen-19-ol lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C20H32O |
|---|---|
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
[(1R,5R,9S,13S)-5,9,13-trimethyl-5-tetracyclo[11.2.1.01,10.04,9]hexadec-14-enyl]methanol |
InChI |
InChI=1S/C20H32O/c1-17-9-5-16-19(3)8-4-7-18(2,14-21)15(19)6-10-20(16,13-17)12-11-17/h11-12,15-16,21H,4-10,13-14H2,1-3H3/t15?,16?,17-,18+,19-,20+/m1/s1 |
Clé InChI |
CIGQQQTZOIDQQR-SGWMQEFOSA-N |
SMILES isomérique |
C[C@]12CCC3[C@@]4(CCC[C@@](C4CC[C@@]3(C1)C=C2)(C)CO)C |
SMILES canonique |
CC12CCC3C4(CCCC(C4CCC3(C1)C=C2)(C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-methylbenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14101367.png)
![4-({[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2-methoxyphenol](/img/structure/B14101368.png)
![8-(4-Benzylpiperazin-1-yl)-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/structure/B14101371.png)

![5-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-3-phenyl-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14101376.png)

![Methyl 4-[2-(6-ethoxy-1,3-benzothiazol-2-yl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14101402.png)



![(2Z)-6-methyl-2-[(3R,4S,8S,9S,10S,11R,13R,14S,16R)-3,11,16-trihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]hept-5-enoic acid](/img/structure/B14101437.png)

![7-Chloro-2-(4-fluorobenzyl)-1-(4-hydroxy-3-methoxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14101457.png)

